Superior 5-HT4 Receptor Binding Affinity Relative to Mosapride, Zacopride, and Metoclopramide
Cisapride demonstrates significantly higher affinity for 5-HT4 receptors compared to clinically relevant alternative benzamides. In competitive binding studies using [3H]-GR113808 as the radioligand on guinea pig striatal membranes, cisapride exhibited 4.3-fold greater potency than mosapride, 11-fold greater potency than zacopride, and 26-fold greater potency than metoclopramide [1]. The inhibition of specific [3H]-GR113808 binding was dose-dependent and complete at high concentrations [1]. Scatchard analysis further confirmed that cisapride interacts with 5-HT4 receptors via competitive binding, increasing the Kd value of the radioligand without altering binding density (Bmax) [1].
| Evidence Dimension | 5-HT4 receptor competitive binding potency |
|---|---|
| Target Compound Data | Cisapride: reference potency (normalized to 1) |
| Comparator Or Baseline | Mosapride: 4.3-fold less potent; Zacopride: 11-fold less potent; Metoclopramide: 26-fold less potent |
| Quantified Difference | Cisapride is 4.3x (mosapride), 11x (zacopride), and 26x (metoclopramide) more potent |
| Conditions | Guinea pig striatal membranes; [3H]-GR113808 radioligand binding assay |
Why This Matters
Higher receptor binding potency translates to lower effective concentrations required to achieve target engagement, which can influence dose selection and experimental design in both in vitro and in vivo models.
- [1] Katayama K, et al. Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors. Nihon Yakurigaku Zasshi. 1995;105(6):461-468. PMID: 7557734. View Source
